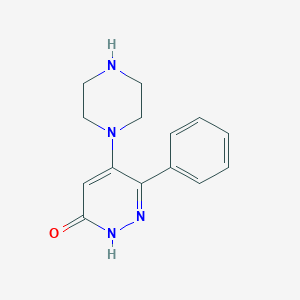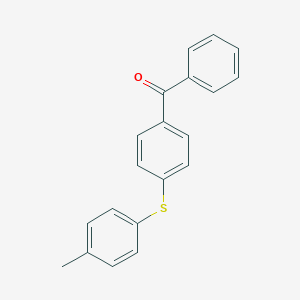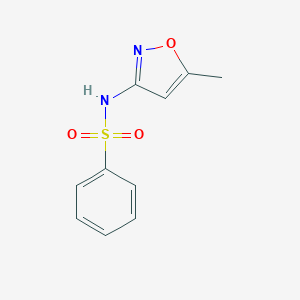![molecular formula C19H28Cl2N2O2 B138159 N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine CAS No. 134314-53-7](/img/structure/B138159.png)
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA was first synthesized in 2014 and has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids.
Wirkmechanismus
MDMB-CHMICA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. Activation of these receptors results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA has a high affinity for these receptors, which results in a potent and long-lasting effect.
Biochemische Und Physiologische Effekte
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems. It has also been shown to impair memory and cognitive function, which can lead to long-term neurological problems. MDMB-CHMICA has also been associated with psychotic symptoms such as hallucinations and delusions.
Vorteile Und Einschränkungen Für Laborexperimente
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of the specific effects of synthetic cannabinoids. It also has a long half-life, which allows for the study of the pharmacokinetics and metabolism of synthetic cannabinoids in the body. However, MDMB-CHMICA has several limitations, including its potential for misuse and the difficulty of synthesizing it safely.
Zukünftige Richtungen
The use of synthetic cannabinoids such as MDMB-CHMICA in scientific research is an area of active investigation. Future research directions include the investigation of the long-term effects of synthetic cannabinoids on the brain and the body, the development of safer and more selective synthetic cannabinoids, and the investigation of the potential therapeutic uses of synthetic cannabinoids. The use of synthetic cannabinoids in the treatment of pain, anxiety, and other medical conditions is an area of active investigation.
Synthesemethoden
MDMB-CHMICA is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise. The exact synthesis method is not disclosed due to the potential for misuse.
Wissenschaftliche Forschungsanwendungen
MDMB-CHMICA has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and memory. MDMB-CHMICA has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.
Eigenschaften
CAS-Nummer |
134314-53-7 |
|---|---|
Produktname |
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine |
Molekularformel |
C19H28Cl2N2O2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-20-11-13-22-18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)23-14-12-21-2;;/h3-10,20-21H,11-15H2,1-2H3;2*1H |
InChI-Schlüssel |
IBPONOWGXWADCF-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl |
Kanonische SMILES |
CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl |
Synonyme |
is(4-(2-methylaminoethoxy)phenyl)methane BMAEPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



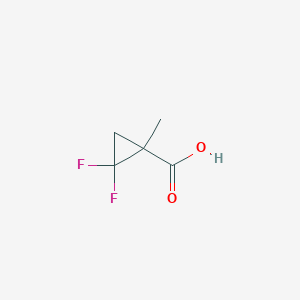
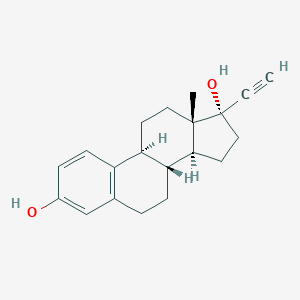
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
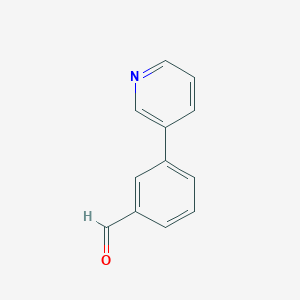
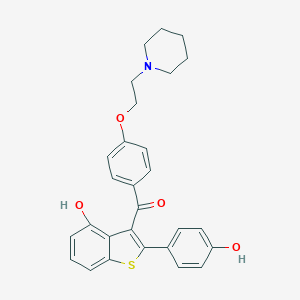
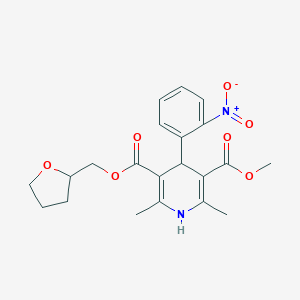
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
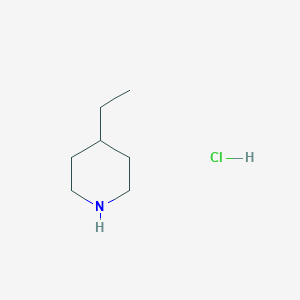
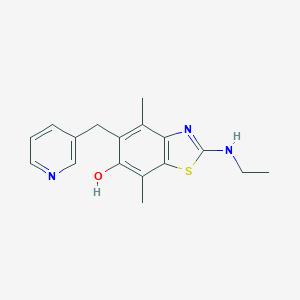
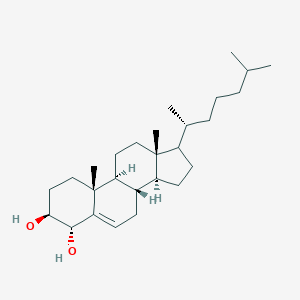
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
